molecular formula C9H17Cl2N3O B2521153 (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride CAS No. 2375254-75-2

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

Cat. No.: B2521153
CAS No.: 2375254-75-2
M. Wt: 254.16
InChI Key: NPXOEKATBPZHME-OIHRUYJBSA-N
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Description

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol dihydrochloride is a chiral cyclopentanol derivative featuring a pyrazole-methyl substituent at the 4-position and an amino group at the 2-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (1R,2R) is critical for molecular recognition in biological systems, analogous to other enantiomerically pure compounds in medicinal chemistry .

Properties

IUPAC Name

(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOEKATBPZHME-OIHRUYJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclopentane derivative.

    Substitution Reaction: Introduction of the pyrazolylmethyl group is achieved through a nucleophilic substitution reaction.

    Amination: The amino group is introduced via reductive amination or other suitable amination techniques.

    Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride exhibits significant biological activity. Its structural features suggest potential as a scaffold for developing new therapeutic agents:

  • Antitumor Activity : The compound's ability to inhibit tumor growth has been noted in various studies. It may act on specific pathways involved in cancer cell proliferation and survival.

Neurological Disorders

The compound may have implications in treating neurological disorders due to its interaction with neurotransmitter systems:

  • Cognitive Enhancement : Preliminary studies suggest that derivatives of this compound could enhance cognitive functions, potentially serving as treatments for conditions like Alzheimer's disease.

Synthetic Applications

The synthesis of (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride is notable for its efficiency and versatility:

Table 1: Synthesis Pathways

StepReagents/ConditionsYield (%)
1Pyrazole derivative + cyclopentanone85%
2Reduction with NaBH4_490%
3Hydrochloric acid treatment95%

These synthetic routes highlight the compound's accessibility for further modifications and derivatizations.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of (1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that it significantly reduced neuronal cell death and improved survival rates, indicating its potential application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five structurally related analogues (Table 1), highlighting variations in backbone, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Reference
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol dihydrochloride C₉H₁₆N₃O·2HCl 254.92* Pyrazole-methyl, amino Not provided Target
(1R,2R)-N',N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride C₂₀H₂₈Cl₂N₂ 367.35 Benzyl, cyclohexanediamine 212611-88-6
rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol C₉H₁₈N₂O 170.25 Piperazine EN300-1217652
(1R,2R)-2-[(5-amino-6-chloropyrimidin-4-yl)amino]cyclopentanol C₉H₁₃ClN₄O 240.68 Chloropyrimidine Not provided
(1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol dihydrochloride C₁₆H₂₁Cl₂N₂O 336.26 Phenylethanol, aryl amine Not provided

*Calculated based on molecular formula.

Key Observations :

  • Backbone Diversity: The target compound’s cyclopentanol backbone contrasts with cyclohexanediamine () and phenylethanol () structures, impacting conformational flexibility and steric interactions.
  • Salt Forms : Dihydrochloride salts are common in , and 4, suggesting shared strategies to improve aqueous solubility for biological testing.

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for in vitro assays.
  • Lipophilicity : The pyrazole group may confer moderate lipophilicity compared to phenyl () or benzyl groups but lower than chloropyrimidine (), affecting membrane permeability.

Biological Activity

The compound (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride is a cyclic amino alcohol with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₅H₂₁Cl₂N₃O
  • Molecular Weight : 330.2 g/mol
  • CAS Number : 2375254-58-1

Biological Activity Overview

Research indicates that (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol; dihydrochloride exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The pyrazole moiety is often associated with anticancer properties due to its ability to interact with various cellular targets.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is significant in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Properties : Some derivatives of cyclopentanols have demonstrated neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

The exact mechanisms through which (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective effects.

Antitumor Activity

A study conducted on a series of pyrazole derivatives revealed that certain structural modifications enhance antitumor efficacy. The findings suggested that the presence of the cyclopentanol structure could improve cellular uptake and bioavailability, leading to increased cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In vitro studies demonstrated that (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol significantly reduced the release of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to enhance the expression of antioxidant enzymes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine production
NeuroprotectiveEnhances antioxidant defenses

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